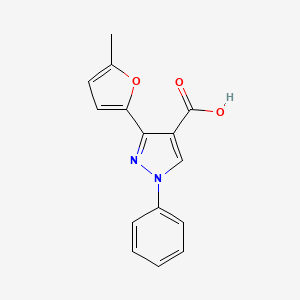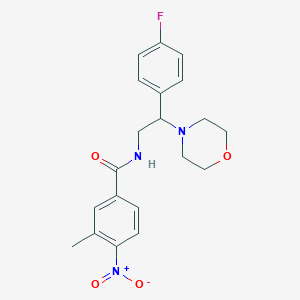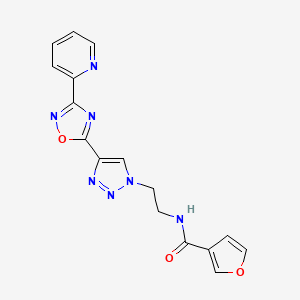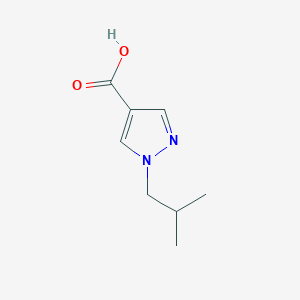
3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of 3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid is not fully understood. However, studies have suggested that the compound may exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in inflammation, oxidative stress, and tumor growth.
Biochemical and Physiological Effects:
Studies have reported that this compound exhibits potent anti-inflammatory and antioxidant activities. The compound has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in various cell and animal models. The compound has also been reported to exhibit antitumor activity by inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid in lab experiments include its potent anti-inflammatory, antioxidant, and antitumor activities, as well as its potential use as a diagnostic tool for cancer and other diseases. However, the limitations of using the compound in lab experiments include its low solubility in water and its potential toxicity at high doses.
Future Directions
For the research on 3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid include the development of more efficient and scalable methods for synthesis, the identification of the compound's precise mechanism of action, and the evaluation of its safety and efficacy in clinical trials. The compound's potential use as a diagnostic tool for cancer and other diseases also warrants further investigation.
Synthesis Methods
The synthesis of 3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid has been reported using various methods, including the reaction of 5-methylfurfural with phenylhydrazine, followed by the reaction with ethyl acetoacetate and subsequent hydrolysis. Another method involves the reaction of 5-methylfurfural with phenylhydrazine, followed by the reaction with ethyl cyanoacetate and subsequent hydrolysis. The yield and purity of the compound depend on the reaction conditions and the method used for synthesis.
Scientific Research Applications
3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid has been studied for its potential therapeutic applications in various diseases. The compound has been reported to exhibit anti-inflammatory, antioxidant, and antitumor activities. The compound has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
properties
IUPAC Name |
3-(5-methylfuran-2-yl)-1-phenylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-10-7-8-13(20-10)14-12(15(18)19)9-17(16-14)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILABVOISJHMHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/no-structure.png)

![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2950826.png)


![2-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2950831.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide](/img/structure/B2950835.png)
![(3-{[(4-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2950838.png)
![(7-{[(2-Chloro-4-fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2950839.png)
![(E)-2-Cyano-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2950840.png)
